molecular formula C19H19ClN2O3S B5828233 METHYL 6-[2-CHLORO-5-(METHYLSULFANYL)BENZAMIDO]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE

METHYL 6-[2-CHLORO-5-(METHYLSULFANYL)BENZAMIDO]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE

Cat. No.: B5828233
M. Wt: 390.9 g/mol
InChI Key: LFDWWMKSFQRONF-UHFFFAOYSA-N
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Description

Methyl 6-[2-chloro-5-(methylsulfanyl)benzamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[2-chloro-5-(methylsulfanyl)benzamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of 2-chloro-5-(methylsulfanyl)benzamide, which can be synthesized through the reaction of 2-chloro-5-nitrobenzoic acid with methyl mercaptan under reducing conditions . This intermediate is then coupled with a tetrahydroquinoline derivative under amide bond-forming conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[2-chloro-5-(methylsulfanyl)benzamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving quinoline derivatives.

Mechanism of Action

The mechanism of action of methyl 6-[2-chloro-5-(methylsulfanyl)benzamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(methylsulfanyl)benzamide: A precursor in the synthesis of the target compound.

    Quinoline Derivatives: Compounds with similar core structures that may have different substituents.

Uniqueness

Methyl 6-[2-chloro-5-(methylsulfanyl)benzamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

methyl 6-[(2-chloro-5-methylsulfanylbenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-25-19(24)22-9-3-4-12-10-13(5-8-17(12)22)21-18(23)15-11-14(26-2)6-7-16(15)20/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDWWMKSFQRONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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